ETHYL 1-METHYL-3-{[(4-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE
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Overview
Description
ETHYL 1-METHYL-3-{[(4-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of ETHYL 1-METHYL-3-{[(4-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the pyridyl group: The pyridyl group can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the pyrazole intermediate.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
ETHYL 1-METHYL-3-{[(4-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 1-METHYL-3-{[(4-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of ETHYL 1-METHYL-3-{[(4-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 1-METHYL-3-{[(4-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE can be compared with other pyrazole derivatives, such as:
- ETHYL 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLATE
- ETHYL 3-AMINO-1-METHYL-1H-PYRAZOLE-4-CARBOXYLATE
These compounds share a similar pyrazole core but differ in their substituents, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties.
Properties
IUPAC Name |
ethyl 2-methyl-5-[(4-methylpyridin-2-yl)carbamoyl]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-4-21-14(20)11-8-10(17-18(11)3)13(19)16-12-7-9(2)5-6-15-12/h5-8H,4H2,1-3H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSQHNCDZUKREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=NC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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